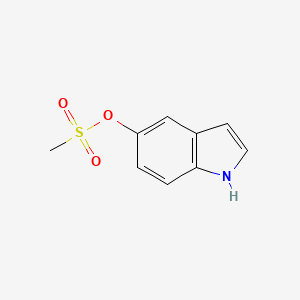

1H-Indol-5-yl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-5-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXTDCFMWTBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730429 | |

| Record name | 1H-Indol-5-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128810-31-1 | |

| Record name | 1H-Indol-5-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1h Indol 5 Yl Methanesulfonate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) ring, which is significantly more reactive than any position on the benzene (B151609) ring. organic-chemistry.orgbhu.ac.in However, the presence and nature of substituents can modulate this reactivity and alter the regiochemical outcome.

Regioselectivity and Electronic Effects of the Methanesulfonate (B1217627) Substituent

The methanesulfonate (-OSO₂CH₃) group at the C5 position is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfur center. This effect deactivates the attached benzene ring towards electrophilic aromatic substitution (EAS). researchgate.netevitachem.com Consequently, electrophilic attack will overwhelmingly favor the electron-rich pyrrole ring, specifically at the C3 position.

In cases where the C3 position is already substituted or sterically hindered, or under strongly acidic conditions where the C3 position becomes protonated, electrophilic attack on the carbocyclic (benzene) ring may occur. organic-chemistry.orgbhu.ac.in In such scenarios, the C5-methanesulfonate group acts as a meta-directing deactivator. Therefore, electrophilic substitution on the benzene ring of 1H-Indol-5-yl methanesulfonate would be directed to the C4 and C6 positions, which are meta to the C5 substituent. Studies on other 5-substituted indoles show that electron-withdrawing groups generally decrease reaction yields for substitutions on the benzene ring. rsc.org

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The halogenation of indoles is a common transformation. Even with deactivating groups present, the high reactivity of the indole nucleus often allows for successful halogenation. Enzymatic halogenation has been shown to be effective for indoles carrying electron-withdrawing substituents like nitro and ester groups, yielding the corresponding 3-bromoindoles. nih.govfrontiersin.org For 1H-Indol-5-yl methanesulfonate, halogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride would be expected to occur preferentially at the C3 position. If the C3 position were blocked, halogenation could be forced onto the deactivated benzene ring, likely at C4 or C6.

Nitration: Nitration of the indole ring is sensitive to reaction conditions. Using standard nitrating agents like nitric acid in sulfuric acid can lead to polymerization or oxidation of the indole ring. bhu.ac.in Milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are often used to achieve nitration at C3. bhu.ac.in For N-protected indoles or under strongly acidic conditions that protonate C3, nitration occurs on the benzene ring. bhu.ac.innih.gov In the case of 1H-Indol-5-yl methanesulfonate, nitration under such conditions would be directed by the meta-directing methanesulfonate group to the C4 and C6 positions. For example, nitration of N-protected tryptophan derivatives can be selectively directed to different positions based on the solvent and conditions. nih.gov A study on the nitration of sodium indoline-2-sulfonate, where the benzene ring is activated by the aniline-like nitrogen, showed that nitration with fuming nitric acid in acetic acid gave the 5-nitroindole (B16589) in high yield after regeneration of the indole ring. mdma.ch This highlights that substitution on the benzene ring is feasible under appropriate conditions.

Sulfonation: Sulfonation of indoles typically occurs at the C3 position when using reagents like a pyridine-sulfur trioxide complex. bhu.ac.in Direct sulfonation on the benzene ring of an unsubstituted indole is less common. However, specific indole derivatives can be sulfonated at various positions. For instance, 2,3,3-trimethyl-3H-indole reacts with sulfonyl chloride to yield 2,3,3-trimethyl-3H-indole-5-sulfonic acid. For 1H-Indol-5-yl methanesulfonate, further sulfonation would be difficult due to the presence of the deactivating group and would likely occur at the C3 position if forced.

| Reaction | Reagent Example | Primary Substitution Site | Secondary Substitution Site (if C3 blocked) |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C3 | C4, C6 |

| Nitration | Benzoyl Nitrate (mild) / HNO₃, H₂SO₄ (harsh) | C3 (mild) | C4, C6 (harsh) |

| Sulfonation | Pyridine-SO₃ complex | C3 | - |

Nucleophilic Displacement and Elimination Reactions Involving the Methanesulfonate Group

The methanesulfonate (mesylate) group is an excellent leaving group, comparable to halides, making the C5 position of the indole susceptible to nucleophilic substitution. mdpi.comresearchgate.net

Substitutions with Various Nucleophiles at the C5 Position

Aryl methanesulfonates are versatile substrates for various transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position.

Palladium-Catalyzed Cross-Coupling: 1H-Indol-5-yl methanesulfonate can act as an electrophile in reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Hiyama (with organosilicon compounds) couplings. clockss.orgmdpi.com These reactions provide a powerful means to introduce a wide variety of aryl, alkyl, and vinyl groups at the C5 position. Aryl tosylates and mesylates have been shown to be effective substrates in these transformations. acs.orgberkeley.edu

Nucleophilic Aromatic Substitution (SNAr): While the benzene ring of the indole is generally electron-rich, the presence of the strong electron-withdrawing methanesulfonate group can facilitate SNAr reactions under certain conditions, particularly if additional activating groups are present on the ring. More commonly, the mesylate group is displaced by strong nucleophiles. For example, aryl methanesulfonates can react with phenols in the presence of a base like K₃PO₄ to form diaryl ethers. mdpi.comdoaj.org Similarly, displacement by amines and other heteroatom nucleophiles is a viable pathway to functionalize the C5 position.

| Reaction Type | Nucleophile Example | Catalyst/Reagent Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Arylindole |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynylindole |

| Hiyama Coupling | Organosilane | Pd catalyst, Fluoride (B91410) source (e.g., TBAF) | 5-Aryl/Vinylindole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 5-Aminoindole derivative |

| Ether Synthesis (SNAr) | Phenol (ArOH) | Base (e.g., K₃PO₄) | 5-Aryloxyindole |

Elimination of Sulfur Dioxide from Indole Methanesulfonic Acids

The query regarding the elimination of sulfur dioxide from indole methanesulfonic acids refers to a reaction pathway that is distinct from the chemistry of 1H-Indol-5-yl methanesulfonate. The latter is a sulfonate ester, where the sulfonyl group is attached to the ring via an oxygen atom (-OSO₂CH₃). The former are compounds with a sulfonic acid group attached via a carbon, such as an indole-x-methanesulfonic acid (-CH₂SO₃H).

Research has shown that indole-methanesulfonic acids can undergo a transformation where the -CH₂SO₃H group is converted into a formyl group (-CHO). This process involves the elimination of sulfur dioxide (SO₂). For example, 2-ethoxycarbonyl-1H-indole-methanesulfonic acids have been converted to the corresponding chloromethyl indoles, which involves the loss of SO₂, followed by hydrolysis and oxidation to yield formyl-indoles. This demonstrates the use of the sulfomethyl group as a masked formyl function. This reaction pathway, however, is not characteristic of aryl methanesulfonate esters like 1H-Indol-5-yl methanesulfonate. The typical reaction for this ester involves nucleophilic attack at the C5 carbon, leading to the displacement of the entire methanesulfonate anion (⁻OSO₂CH₃).

Reductive and Oxidative Transformations of the Indole Nucleus

Reductive Transformations: The indole nucleus is relatively resistant to reduction under standard catalytic hydrogenation conditions or with common hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). bhu.ac.in However, the pyrrole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole) using specific reagents. Effective methods include the use of borane (B79455) reagents in the presence of trifluoroacetic acid or catalytic systems like B(C₆F₅)₃ with a borane source. researchgate.netgoogle.com Reduction with metals in acidic media (e.g., Zn/HCl) can also yield indolines. bhu.ac.in The presence of the C5-methanesulfonate group is not expected to interfere significantly with these reductions of the pyrrole ring.

Oxidative Transformations: The electron-rich indole ring is readily oxidized, and the outcome is highly dependent on the oxidant and the substitution pattern of the indole. springernature.com

Oxidation to Oxindoles: A common oxidative transformation is the conversion of indoles to 2-oxindoles. This can be achieved with various oxidants, including stoichiometric reagents or through catalytic methods like electrochemical oxidation. organic-chemistry.orgrsc.org For 3-substituted indoles, this transformation is particularly effective.

Oxidative Cleavage: C2,C3-disubstituted indoles can undergo oxidative cleavage of the C2=C3 double bond, a reaction known as the Witkop oxidation, to yield 2-acylamino-benzaldehyde or ketone derivatives. osaka-u.ac.jp

Oxidative Coupling: In the presence of certain catalysts, such as copper nitride nanocubes, indoles can undergo oxidative trimerization. osaka-u.ac.jp

For 1H-Indol-5-yl methanesulfonate, oxidation would likely target the C2 and C3 positions. Depending on the conditions, formation of a 2-oxindole or 3-oxindole derivative could occur. The electron-withdrawing nature of the C5-substituent might make the indole ring slightly less susceptible to oxidation compared to electron-rich analogues. nih.gov

Oxidation Pathways Affecting the Indole Chromophore

The electron-rich indole ring is prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov A significant transformation is the oxidation of the indole to a 2-oxindole, a core structure in many bioactive compounds. This can be challenging due to competing oxidation at the C3 position or over-oxidation. nih.govresearchgate.net

A green and efficient method for this transformation utilizes a halide-catalyzed system with oxone as the terminal oxidant. nih.govspringernature.com This protocol avoids the use of toxic heavy metals or stoichiometric organic oxidants. nih.gov The reaction mechanism is believed to involve the in-situ generation of a reactive halogenating species (e.g., from KBr and oxone), which leads to the formation of a 2-halo-indolenine intermediate that subsequently hydrolyzes to the 2-oxindole. This method has been successfully applied to a broad range of C3-substituted indoles. nih.govresearchgate.netrsc.org For example, N-protected indoles can be converted to their corresponding 2-oxindoles in high yields using catalytic KBr and oxone in a solvent mixture like acetonitrile (B52724)/water. nih.gov

Palladium-Mediated Cross-Coupling Reactions at the Indole C5 Position

The methanesulfonate group at the C5 position of 1H-indol-5-yl methanesulfonate serves as an effective leaving group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized indole derivatives from a common intermediate. Aryl mesylates are often preferred over triflates due to their lower cost and greater stability. nih.gov

Suzuki-Miyaura, Sonogashira, and Heck Couplings

Suzuki-Miyaura Coupling: This reaction pairs the aryl mesylate with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. libretexts.org Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are highly effective for coupling aryl mesylates. nih.gov The reaction generally requires a base, such as potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (CsF), and is often performed in solvents like dioxane or isopropanol (B130326) at elevated temperatures. nih.govclockss.org This methodology allows for the coupling of 1H-indol-5-yl methanesulfonate with a wide array of aryl and heteroaryl boronic acids, providing access to 5-arylindoles. nih.govuwindsor.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Mesylates

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Ref |

| Pd(OAc)₂ | SPhos | CsF | Isopropanol | 85 | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | nih.gov |

| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80 | uwindsor.ca |

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl mesylate with a terminal alkyne. organic-chemistry.orglibretexts.org The classic Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N) or piperidine. libretexts.org However, copper-free conditions have been developed to avoid the issue of alkyne homocoupling. nih.gov These systems often use a palladium precatalyst with a bulky phosphine ligand and a strong organic base in a solvent like DMSO or THF at room temperature. nih.gov The coupling of 1H-indol-5-yl methanesulfonate with various terminal alkynes via the Sonogashira reaction yields 5-alkynylindoles, which are valuable synthetic intermediates. organic-chemistry.orggoogle.com

Table 2: Conditions for Sonogashira Coupling of Aryl Halides/Sulfonates

| Catalyst System | Base | Solvent | Temp | Notes | Ref |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 60°C | Classic conditions | libretexts.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | Copper-free, air-stable precatalyst | nih.gov |

| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | Copper-free | nih.gov |

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl mesylate with an alkene. organic-chemistry.org Similar to other cross-coupling reactions of aryl sulfonates, effective catalyst systems typically involve a palladium source and a sterically hindered, electron-rich phosphine ligand like P(t-Bu)₃. nih.gov The reaction is performed in the presence of a base, such as cesium carbonate (Cs₂CO₃) or an amine base, in a polar aprotic solvent like DMF or DMA. nih.govrsc.org Applying this reaction to 1H-indol-5-yl methanesulfonate allows for the introduction of vinyl groups at the C5 position, leading to the synthesis of 5-vinylindoles. organic-chemistry.orgacs.org

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical strategy for functionalizing indoles without the need for pre-functionalized starting materials. beilstein-journals.orgnih.govdoaj.org Palladium catalysts are frequently used to activate C-H bonds at various positions on the indole ring. beilstein-journals.orgrsc.org While the C2 and C3 positions are the most electronically favored for functionalization, regioselective activation of C-H bonds on the benzene ring (C4-C7) can be achieved through the use of directing groups attached to the indole nitrogen. beilstein-journals.orgchim.it

For a substrate like 1H-indol-5-yl methanesulfonate, direct C-H functionalization at positions C2, C3, C4, C6, or C7 could be envisioned. For example, a removable directing group, such as a pivaloyl or pyridyl group, can direct a palladium catalyst to orchestrate arylation or alkenylation at a specific site. beilstein-journals.orgnih.gov Ruthenium catalysts have also shown great promise for the C-H functionalization of indoles, including C-H arylations directed by a carboxylic acid group, which could be relevant for derivatives of the title compound. mdpi.comresearchgate.net These advanced strategies offer sophisticated pathways to construct highly substituted and complex indole scaffolds, complementing the classic cross-coupling approaches. chim.itnih.gov

1h Indol 5 Yl Methanesulfonate As a Versatile Chemical Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic placement of the methanesulfonate (B1217627) group on the indole-5-position provides a powerful tool for the synthesis of intricate polycyclic and heterocyclic frameworks. This functionality enables chemists to engage in a variety of ring-forming reactions, transforming the planar indole (B1671886) structure into complex three-dimensional molecules.

Annulation reactions, which involve the formation of a new ring onto an existing system, are fundamental to building molecular complexity. The methanesulfonate group of 1H-indol-5-yl methanesulfonate can be leveraged in palladium-catalyzed annulation reactions. While direct examples detailing 1H-indol-5-yl methanesulfonate are often embedded in larger synthetic sequences, the principle relies on the transformation of the mesylate into a more reactive group (like a triflate) or its direct use in cross-coupling cascades that conclude with a ring-forming step. For instance, a palladium-catalyzed cascade annulation can be employed to construct functionalized lactones, demonstrating the power of such strategies in building fused ring systems under mild conditions. nih.gov Similarly, palladium-catalyzed annulations have been developed to create fused N,O-heterocycles from indole precursors, highlighting the utility of transition-metal catalysis in these complex transformations. nih.gov

Ring-closing metathesis (RCM) is another powerful strategy for constructing cyclic systems. wikipedia.org In a typical sequence involving 1H-indol-5-yl methanesulfonate, the mesylate would first be displaced by a nucleophile containing two alkenyl groups. For example, a Suzuki or Stille coupling could introduce a substituent at the 5-position, which is then further elaborated to a diene. Subsequent treatment with a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would initiate the RCM reaction to form a new ring fused to the indole core. nih.gov This approach allows for the synthesis of various ring sizes, from five- to seven-membered rings, by carefully designing the diene precursor.

| Reaction Type | Catalyst System (Example) | Product Type | Ref. |

| Cascade Annulation | Palladium(II) Acetate (B1210297) | Fused Lactones | nih.gov |

| C-H Acetoxylation/Annulation | Rhodium(III) complex | Fused N,O-Heterocycles | nih.gov |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Fused Carbocycles/Heterocycles | nih.gov |

Table 1: Representative Annulation and RCM Strategies Applicable to Indole Scaffolds.

Spirocyclic compounds, featuring a single atom as the pivot for two rings, are important three-dimensional structures in many natural products and pharmaceuticals. rsc.org The synthesis of spiroindoles, where the spiro-center is at the C2 or C3 position of the indole, can be approached using 1H-indol-5-yl methanesulfonate as a starting point. rsc.org A common strategy involves an initial functionalization at the C3 position, followed by an intramolecular cyclization. The 5-mesyloxy group can influence the electronic properties of the indole ring, potentially directing the regioselectivity of the initial substitution or a subsequent cyclization event. rsc.orgnih.gov For example, a formal [4+1]-spirocyclization of indoles with nitroalkenes has been shown to produce spiro[indole-3,5′-isoxazoles] with promising anticancer activity. acs.org

Bridgehead functionalization introduces substituents at the bridgehead atoms of a bicyclic or polycyclic system, a synthetically challenging task. rsc.org While direct bridgehead functionalization on a system derived from 1H-indol-5-yl methanesulfonate is not commonly reported, its derivatives can be precursors to complex polycyclic alkaloids that contain bridgehead nitrogen atoms, such as in the ibogaine (B1199331) family. nih.gov The synthesis of these complex structures often involves multi-step sequences where the initial substitution at the C5 position is a critical step in building the required molecular framework for later cyclizations that establish the bridgehead stereochemistry. nih.govrsc.org

Annulation and Ring-Closing Metathesis Strategies

Role in the Synthesis of Scaffolds for Chemical Biology Tool Compounds

The ability to easily modify a core scaffold is essential for developing tool compounds for chemical biology and for drug discovery. 1H-Indol-5-yl methanesulfonate serves as an ideal starting point for creating libraries of indole-based molecules, enabling the systematic exploration of structure-activity relationships (SAR).

The methanesulfonate group is an excellent leaving group, making 1H-indol-5-yl methanesulfonate a superior substrate for various palladium-catalyzed cross-coupling reactions compared to the corresponding halide or the free 5-hydroxyindole (B134679). This reactivity is central to its role as a precursor for a wide range of indole analogs.

Key cross-coupling reactions utilizing this precursor include:

Suzuki-Miyaura Coupling: Reacting 1H-indol-5-yl methanesulfonate (or its triflate analogue) with boronic acids or esters introduces new aryl or alkyl groups at the C5 position. mdpi.comlibretexts.org This is a robust method for creating C-C bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the indole precursor with a wide variety of primary and secondary amines, amides, or N-heterocycles. wikipedia.orglibretexts.org This is particularly useful for synthesizing compounds that interact with biological targets via hydrogen bonding.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with terminal alkynes, providing a gateway to further transformations or serving as a key structural element. researchgate.net

These reactions enable the introduction of a vast array of functional groups at the C5 position, which is crucial for tuning the electronic and steric properties of the molecule to optimize binding to a biological target. openmedicinalchemistryjournal.comnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Example) | Ref. |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(dppf)Cl₂ | mdpi.com |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / RuPhos | wikipedia.orglibretexts.org |

| Sonogashira | R-C≡CH | C-C(sp) | PdCl₂(PPh₃)₂ / CuI | researchgate.net |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ | beilstein-journals.org |

Table 2: Key Cross-Coupling Reactions for the Derivatization of 5-Substituted Indoles.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. researchgate.netmdpi.com 1H-Indol-5-yl methanesulfonate is an excellent platform for DOS due to the reliable reactivity of the mesylate group. By applying a range of coupling partners in the reactions described above (Suzuki, Buchwald-Hartwig, etc.), a large library of C5-substituted indoles can be rapidly generated. nih.gov

For example, a library of indoles with sulfonamide or methylsulfone groups at the C5 position and various substituents at other positions was synthesized and screened for inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Such libraries are invaluable in the initial stages of drug discovery for identifying "hit" compounds. The synthesis of these libraries is often performed on a solid phase, which facilitates the purification of intermediates and the final products. beilstein-journals.orgnih.gov The versatility of the 5-mesyloxyindole scaffold allows for the exploration of a broad chemical space around the indole core, increasing the probability of discovering novel bioactive compounds.

Precursor to Indole-Based Analogs and Derivatives

Design and Synthesis of Indole-Fused Systems Incorporating the Sulfonate Moiety

In contrast to using the methanesulfonate group as a disposable leaving group, there are synthetic strategies where the sulfonate or a related sulfonamide functionality is retained as an integral part of the final, fused heterocyclic system. These sulfur-containing fused indoles often possess unique biological activities.

A prominent example is the synthesis of indole-fused sultams (cyclic sulfonamides). Palladium-catalyzed intramolecular C-H functionalization or Heck-type cyclizations of N-indolyl-substituted benzenesulfonamides can lead to the formation of six-membered indole-fused sultams. rsc.org The reaction conditions, particularly the choice of base, can selectively determine the cyclization pathway, leading to either C-C or C-N bond formation to complete the fused ring. rsc.org

Furthermore, direct methods for synthesizing indole-3-sulfonates have been developed via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids. rsc.org This approach rapidly constructs the indole core while simultaneously installing the sulfonate group at the C3 position. These strategies demonstrate the deliberate incorporation of the sulfonate moiety to create specific, often biologically active, indole-fused architectures.

| Synthetic Strategy | Precursor Type | Resulting Fused System | Catalyst (Example) | Ref. |

| Intramolecular C3 Arylation | N-Indolylbenzenesulfonamide | Indole-fused Sultam | Pd(OAc)₂ / Ph₃P | rsc.org |

| Tandem Azide-Alkyne Cyclization | 2-Alkynyl Arylazide + Sulfonic Acid | 1H-Indole-3-sulfonate | PdCl₂ | rsc.org |

| Intramolecular Hydroamination | Alkynyl Sulfonamide | Indole | Et₂Zn | researchgate.net |

Table 3: Synthesis of Indole-Fused Systems Containing a Sulfonate or Sulfonamide Moiety.

Hybrid Scaffold Architectures

The indole nucleus is a privileged scaffold in medicinal chemistry, and its combination with other pharmacophoric fragments to create hybrid architectures is a common strategy for developing novel therapeutic agents. 1H-Indol-5-yl methanesulfonate serves as an exemplary building block in this context. The methanesulfonate (mesylate) group at the 5-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions or, more commonly, acting as a reactive handle in cross-coupling reactions to link the indole core to other molecular systems.

Research has demonstrated the utility of analogous indolyl sulfonates in constructing complex molecules. For instance, indolyl derivatives bearing a leaving group like a methanesulfonate can react with a variety of nucleophiles to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. A key application involves the reaction of an indolyl methanesulfonate with an amine, leading to the formation of a more complex hybrid molecule that incorporates both the indole and the amine-containing scaffold. google.com This type of transformation is fundamental in building libraries of compounds for drug discovery, where the indole moiety might provide a core binding element and the appended scaffold can be varied to modulate properties like solubility, selectivity, and potency.

The synthesis of these hybrid structures often capitalizes on the stability and reactivity of the mesylate group, allowing for selective functionalization even in the presence of other reactive sites on the indole ring, provided the indole nitrogen is appropriately protected. This approach enables the fusion of the indole framework with other heterocyclic systems, aliphatic chains, or carbocyclic units, leading to novel chemical entities with unique three-dimensional shapes and biological activities.

Table 1: Example of Hybrid Scaffold Synthesis via Nucleophilic Substitution

| Starting Indole Derivative | Nucleophile | Resulting Hybrid Product | Reaction Type |

| Methanesulfonic acid 3-(heterocyclyl)-1H-indol-yl ester derivative | Amine (e.g., 3(R)-(+)-acetamidopyrrolidine) | Indolyl-pyrrolidine conjugate | Nucleophilic Substitution google.com |

| 1H-Indol-5-yl methanesulfonate | Aromatic boronic acid | 5-Aryl-1H-indole | Suzuki Cross-Coupling |

| 1H-Indol-5-yl methanesulfonate | Terminal alkyne | 5-Alkynyl-1H-indole | Sonogashira Cross-Coupling |

The data in the table is illustrative of common reactions for which indolyl sulfonates are suitable precursors.

Incorporation into Macrocyclic Structures

Macrocycles represent a unique chemical space for drug discovery, often capable of addressing challenging biological targets like protein-protein interfaces. mdpi.com The synthesis of macrocycles, however, presents significant challenges, particularly the ring-closing step, which can be entropically and enthalpically disfavored. The properties of 1H-Indol-5-yl methanesulfonate make it a potentially valuable precursor for macrocyclization reactions.

The key to its utility lies in the reactivity of the C5-methanesulfonate group as a leaving group in an intramolecular nucleophilic substitution reaction. In a typical strategy, a precursor would be synthesized with the 1H-indol-5-yl methanesulfonate core appended with a long chain, usually attached at the indole nitrogen (N1) or another position like C3. This chain would be terminated with a nucleophilic group (e.g., an amine, thiol, or alcohol). Under suitable reaction conditions, often involving high dilution to favor the intramolecular pathway, the terminal nucleophile would attack the C5 position, displacing the mesylate and closing the ring to form the macrocyclic architecture.

While specific examples detailing the use of 1H-indol-5-yl methanesulfonate in macrocyclization are not prevalent in readily available literature, the strategy is well-established in organic synthesis. The rigidity of the indole nucleus combined with the flexible linker would allow for the creation of structurally diverse macrocycles. The ability to form such constrained structures is critical for pre-organizing the molecule for high-affinity binding to a biological target. mdpi.com One related study notes that the incorporation of a macrocyclic linker can improve the efficiency of certain molecular constructs. tu-darmstadt.de

Table 2: Proposed Strategy for Macrocyclization

| Precursor Structure | Key Reaction | Resulting Structure |

| N1-Alkyl chain with terminal nucleophile on 1H-Indol-5-yl methanesulfonate | Intramolecular Nucleophilic Substitution | N1-C5 Bridged Indole Macrocycle |

| C3-Alkyl chain with terminal nucleophile on 1H-Indol-5-yl methanesulfonate | Intramolecular Nucleophilic Substitution | C3-C5 Bridged Indole Macrocycle |

Stereoselective Synthesis of Chiral 1H-Indol-5-yl Methanesulfonate Derivatives

The development of methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Creating chiral derivatives of 1H-indol-5-yl methanesulfonate involves introducing a stereocenter either on the indole nucleus itself or on a substituent. This is typically achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalysis in Indole Functionalization

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several powerful catalytic methods have been developed for the asymmetric functionalization of indoles, which could be applied to precursors of 1H-indol-5-yl methanesulfonate. rsc.orgscilit.com

One prominent strategy involves the use of chiral phosphoric acids (CPAs). CPAs can catalyze the dearomatization of indoles via reaction with electrophiles, creating chiral indolenines or fused indolines with high enantioselectivity. rsc.org For example, a 2,3-disubstituted 5-hydroxyindole could be reacted with an electrophile in the presence of a CPA to install a chiral center at the C3 position, followed by mesylation of the hydroxyl group.

Another powerful approach is transition-metal catalysis. For instance, iridium catalysts have been used for the highly regioselective and enantioselective N-allylation of indoles with achiral allylic electrophiles, yielding N-allylindoles with excellent enantiomeric excess (ee). nih.gov This reaction could be performed on a 5-hydroxyindole-2-carboxylate substrate, introducing a chiral allylic group at the nitrogen atom. Subsequent mesylation would yield the chiral target structure. These methods provide access to a wide array of chiral indole-based architectures from simple starting materials. nih.govsioc-journal.cn

Table 3: Overview of Asymmetric Catalytic Methods for Indole Functionalization

| Catalytic System | Reaction Type | Position Functionalized | Typical Substrate | Reference |

| Chiral Phosphoric Acid (CPA) | Dearomative Addition | C3 | 2,3-Disubstituted Indole | rsc.org |

| Rhodium(II)/CPA | C-H Functionalization | C3 | N-Substituted Indole | sioc-journal.cn |

| Iridium/Chiral Ligand | N-Allylation | N1 | Indole-2-carboxylate | nih.gov |

| Palladium/Chiral Ligand | Decarboxylative Allylic Alkylation | C3 | Indole-3-carboxylates | researchgate.net |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical and reliable strategy for stereoselective synthesis. In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed.

For the synthesis of chiral 1H-indol-5-yl methanesulfonate derivatives, an auxiliary could be attached to a 5-hydroxyindole precursor, typically at the indole nitrogen. Evans oxazolidinones are a well-known class of auxiliaries used for the diastereoselective functionalization of carboxylic acids and related compounds. researchgate.net For instance, a 5-hydroxyindole-3-acetic acid precursor could be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone could then undergo highly diastereoselective alkylation at the α-position. Subsequent cleavage of the auxiliary and mesylation of the C5-hydroxyl group would afford the enantiomerically pure product.

Another successful strategy employs chiral sulfinamides. These can be used to prepare N-sulfinylimines, which then undergo diastereoselective addition of nucleophiles to create chiral amines. acs.org This methodology could be adapted to an indole-based system to install a chiral aminoalkyl substituent. The combination of well-established indole synthesis methods, such as the Fischer indole synthesis, with chiral auxiliary-based approaches allows for the construction of complex, enantiomerically pure indole alkaloids and their analogues. nih.gov

Table 4: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Point of Attachment | Type of Transformation | Resulting Chiral Moiety | Reference |

| Evans Oxazolidinone | N-Acyl group | Diastereoselective Alkylation | Chiral α-substituted acyl group | researchgate.net |

| Schollkopf Auxiliary | N-Acyl glycinate | Diastereoselective Alkylation | Chiral α-amino acid side chain | nih.gov |

| tert-Butanesulfinamide | Imine formation | Diastereoselective Nucleophilic Addition | Chiral amine | acs.org |

Computational and Mechanistic Investigations of 1h Indol 5 Yl Methanesulfonate and Its Interactions

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the intrinsic properties of a molecule. For indole (B1671886) derivatives, these methods reveal how the indole nucleus and its substituents, such as the methanesulfonate (B1217627) group, govern the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a standard and reliable theoretical method for calculating the geometries and thermodynamic parameters of indole derivatives. For a molecule like 1H-Indol-5-yl methanesulfonate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d), would be employed to determine its most stable three-dimensional structure.

The process involves geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1H-Indol-5-yl methanesulfonate, particular attention would be paid to the orientation of the methanesulfonate group (-SO3CH3) relative to the planar indole ring. Conformational analysis would identify different rotational isomers (rotamers) around the C-O and O-S bonds of the sulfonate ester linkage and calculate their relative energies to identify the most stable conformer. These calculations are crucial as the molecular conformation often dictates how the molecule interacts with biological targets.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For an indole derivative, the indole ring is inherently electron-rich and typically dominates the HOMO, making it nucleophilic. tandfonline.com The methanesulfonate group, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. FMO analysis would map the distribution of these orbitals across 1H-Indol-5-yl methanesulfonate. The HOMO is likely centered on the indole ring, particularly at the C3 position, which is the typical site for electrophilic attack in indoles. acs.org The LUMO would likely have significant contributions from the sulfonate group and the indole ring. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for 1H-Indol-5-yl Methanesulfonate based on Analogous Indole Systems

| Orbital | Predicted Location of Highest Density | Predicted Role in Reactivity |

| HOMO | Indole Ring (especially C3 position) | Nucleophilic center, site of electrophilic attack |

| LUMO | Distributed over the indole ring and sulfonate group | Electrophilic center, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |

Non-covalent interactions are critical for understanding how molecules like 1H-Indol-5-yl methanesulfonate recognize and bind to biological macromolecules. NCI analysis, a computational technique, helps visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking.

For 1H-Indol-5-yl methanesulfonate, key non-covalent interactions would include:

Hydrogen Bonding: The N-H proton of the indole ring is a strong hydrogen bond donor. The oxygen atoms of the sulfonate group are potent hydrogen bond acceptors. Computational studies on related systems have shown that interactions between a sulfonate group and hydrogen bond donors can be crucial for molecular recognition and catalysis. nih.gov

π-Interactions: The electron-rich indole ring can participate in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding site. It can also engage in cation-π interactions.

Computational studies combining DFT with NCI analysis on related thiourea-catalyzed reactions involving indole and sulfonate ions have demonstrated that attractive, electrostatic interactions between C-H bonds and the sulfonate group can be critical for organizing the transition state and determining stereoselectivity. nih.gov Similar analyses for 1H-Indol-5-yl methanesulfonate would be vital for predicting its binding behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Molecular Modeling and Docking Simulations of Indole Sulfonate Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential inhibitors and to understand their mechanisms of action at a molecular level. nih.gov

Theoretical protein-ligand interaction profiling for an indole sulfonate scaffold involves docking the molecule into the active site of a specific protein target. Studies on indole acetic acid sulfonate derivatives have shown that these compounds can act as potent inhibitors of ectonucleotidases, enzymes implicated in cancer progression. nih.gov In these simulations, the indole sulfonate ligands were docked into the enzyme's active site to identify key interactions. nih.gov

A typical interaction profile for an indole sulfonate ligand would highlight:

Hydrogen Bonds: Formed between the sulfonate oxygens and N-H group with polar residues like Lysine, Arginine, and Asparagine in the protein active site. nih.gov

Hydrophobic Interactions: Involving the indole ring and nonpolar residues.

π-Stacking: Between the indole ring and aromatic residues.

For example, docking studies of indirubin-5-sulfonate, an indole derivative, against the P. falciparum protein kinase PfPK5 have been performed to understand its antimalarial activity. nih.govacs.org Similarly, an indole derivative bearing a tosyl group (a p-toluenesulfonate) showed a strong theoretical affinity for tyrosinase, suggesting potential as an antioxidant agent. mdpi.compreprints.org

In silico docking simulations are powerful tools for elucidating the specific binding modes of ligands. By analyzing the lowest energy poses of a docked ligand, researchers can visualize its precise orientation within the binding pocket. This reveals which parts of the molecule are critical for binding and provides a rationale for its biological activity. nih.gov

For instance, molecular docking of indole acetic acid sulfonate derivatives revealed favorable interactions with key amino acids in the active sites of ectonucleotidases, such as h-ENPP1 and h-e5'NT. nih.gov The binding modes helped to explain the potent and competitive or un-competitive inhibition mechanisms observed in enzyme kinetic studies. nih.gov In some cases, docking can also suggest allosteric binding, where a ligand binds to a site other than the active site, inducing a conformational change that modulates the protein's activity. While direct evidence for allosteric mechanisms for 1H-Indol-5-yl methanesulfonate is absent, docking simulations against various protein sites could explore this possibility.

Table 2: Representative Protein-Ligand Interactions for Indole Sulfonate Scaffolds from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Mode | Reference |

| Indole Acetic Acid Sulfonates | Ectonucleotidases (h-ENPP1, h-e5'NT) | Lys255, Asn277, Tyr451, Arg397 | Competitive/Un-competitive | nih.gov |

| Indole-Sulfonamides | EGFR, PfPK5 | Not specified in abstract | Active site binding | nih.gov |

| Indole-Tosyl Derivative | Tyrosinase (from Bacillus megaterium) | Not specified in abstract | Spontaneous binding to active site | mdpi.compreprints.org |

| Indirubin-5-sulfonate | P. falciparum PfPK5 | Not specified in abstract | Active site binding | nih.govacs.org |

Protein-Ligand Interaction Profiling (Theoretical)

Structure-Activity Relationship (SAR) Studies for Target Interaction Modulation (In Vitro/Theoretical)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its interaction with biological targets. For the indole scaffold, SAR studies have been pivotal in optimizing ligand affinity and selectivity for a diverse array of enzymes and receptors.

Impact of Substituent Variations on Ligand-Enzyme Binding Affinities (In Vitro)

The substitution pattern on the indole ring is a key determinant of biological activity. The 5-position, in particular, has been a frequent site for modification to modulate the electronic and steric properties of the ligand, thereby influencing its binding affinity.

Research on various 5-substituted indole derivatives reveals the significant impact of the substituent's nature on target engagement. For instance, in the development of antagonists for the histamine (B1213489) H₄ receptor, a 5-chloro substituent on an indole-piperazine core was a key feature of potent ligands. researchgate.net Similarly, for inhibitors of the HIV-1 reverse transcriptase enzyme, a 5-methanesulfonamido group (a sulfonamide, -NHSO₂CH₃) was integral to a second-generation clinical candidate, highlighting the utility of sulfur-containing moieties at this position. lookchem.com In other contexts, such as ligands for the 5-HT₆ receptor, a methoxy (B1213986) group at the 5-position has been shown to be favorable for activity. sci-hub.se

The 1H-Indol-5-yl methanesulfonate features a methanesulfonate ester (-OSO₂CH₃) at the 5-position, which is electronically distinct from a chloro, methoxy, or sulfonamido group. This group is strongly electron-withdrawing and can act as a hydrogen bond acceptor. These properties would be expected to significantly influence its interactions within a protein binding pocket compared to other analogs. The table below summarizes the in vitro activities of various 5-substituted indole analogs, providing a basis for predicting the potential activity profile of 1H-Indol-5-yl methanesulfonate.

| Indole Analog Core Structure | 5-Substituent | Biological Target | In Vitro Activity/Finding | Source |

|---|---|---|---|---|

| Indole-2-carboxamide | -NHSO₂CH₃ (Methanesulfonamido) | HIV-1 Reverse Transcriptase | Component of a potent clinical candidate (U-90152S). | lookchem.com |

| Indole-2-yl-piperazinyl-methanone | -Cl (Chloro) | Histamine H₄ Receptor | Contributes to high antagonist potency (pKi up to 7.5). | researchgate.net |

| Indole-based Thiazolidinedione | -OCH₃ (Methoxy) | MCF-7 & PC3 Cancer Cells | Favorable for cytotoxic activity. | sci-hub.se |

| Indole-5-propanoic acid | -Propanoic acid | GPR40 | Potent agonism (EC50 = 9.4 nM for lead compound). | nih.gov |

| 5-Nitroindole (B16589) | -NO₂ (Nitro) | c-Myc G-Quadruplex | Binds to target and induces antiproliferative effects. | d-nb.info |

Rational Design Strategies for Enhanced Selectivity Towards Biological Targets (In Vitro)

Rational design leverages structural information and computational modeling to guide the synthesis of molecules with improved potency and selectivity. For indole derivatives, these strategies often involve modifying the core to optimize interactions with a specific biological target while minimizing off-target effects.

One common strategy is the creation of hybrid molecules, which combine the indole scaffold with other pharmacophores to target multiple pathways or enhance binding to a single target. jksus.org Another approach involves introducing conformational constraints, such as fusing a ring to the indole side chain, to lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for targets like the 5-HT₆ receptor. tandfonline.com

For 1H-Indol-5-yl methanesulfonate, which is a derivative of 5-hydroxyindole (B134679), rational design could be applied to develop selective modulators of protein kinases. Many cancers are characterized by disruptions in cellular signaling pathways driven by receptor tyrosine kinases (RTKs). google.com Starting with the 1H-indol-5-ol core, medicinal chemists can use computational docking to predict how modifications, such as the addition of a methanesulfonate group, might fit into the ATP-binding pocket of a target kinase. Further modifications could be guided by these models to enhance selectivity for a specific kinase, a critical factor in developing effective and less toxic therapeutics. acs.org For example, a library of related quinolone compounds was screened to establish a clear SAR, identifying subtemplates with moderate in vitro activity against M. tuberculosis for further development. acs.org

Mechanistic Elucidation of Biological Pathway Perturbations (In Vitro Research Tools)

Due to their diverse biological activities, indole derivatives are valuable tool compounds for studying and elucidating complex biological pathways in vitro. They can be used to inhibit specific enzymes or modulate signaling cascades, helping researchers to understand their roles in health and disease.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a compound. Key parameters include the half-maximal inhibitory concentration (IC₅₀), which measures the potency of an inhibitor, and the inhibition constant (Kᵢ), which describes the binding affinity. sigmaaldrich.com The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides further insight into how the inhibitor interacts with the enzyme and its substrate. khanacademy.org

While specific kinetic data for 1H-Indol-5-yl methanesulfonate is not available, studies on analogous compounds provide valuable examples. For instance, a series of N-substituted indole-based analogs were evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The lead compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, exhibited potent MAO-B inhibition with an IC₅₀ value of 0.78 µM and was found to be a competitive inhibitor with a Kᵢ of 94.52 nM. nih.gov This indicates that the compound competes with the natural substrate for the enzyme's active site. khanacademy.orgnih.gov

The table below presents enzyme inhibition data for several indole derivatives, illustrating the range of potencies and targets that can be engaged by this scaffold.

| Compound Class | Target Enzyme/Cell Line | Inhibition Data | Mechanism | Source |

|---|---|---|---|---|

| Indole-5-carboxamide derivative | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.78 µM; Kᵢ = 94.52 nM | Competitive | nih.gov |

| 3-Acetyl indole derivative | Diacylglycerol Kinase Gamma (DGKγ) | IC₅₀ = 30 nM | Not specified | acs.org |

| Indole-hydrazide derivative | Acetylcholinesterase | IC₅₀ = 68.52 µM | Not specified | sci-hub.se |

| Hydroxylated amide derivative | Mushroom Tyrosinase | IC₅₀ = 0.15 µM | Non-competitive | dovepress.com |

Modulation of Cellular Signaling Pathways (In Vitro as a Tool Compound)

Indole derivatives serve as versatile tool compounds for investigating cellular signaling pathways. Their ability to interact with a wide range of biological targets allows them to be used to perturb specific cellular processes, providing insight into their underlying mechanisms.

One key area of investigation is cancer biology, where indole compounds have been used to study pathways controlling cell proliferation and survival. google.com For example, certain indole derivatives can influence gene expression and modulate responses to oxidative stress. Substituted pyrimido[5,4-b]indoles have been identified as ligands for Toll-like receptor 4 (TLR4), a key component of the innate immune system, demonstrating the ability of the indole scaffold to modulate immune signaling pathways. acs.org

Furthermore, indole-based molecules have been shown to disrupt fundamental processes in cancer cell division. Analogs have been developed that inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. sci-hub.se The indole core is also central to many kinase inhibitors that target signaling cascades frequently dysregulated in cancer, such as the Raf kinase pathway. researchgate.net The use of compounds like [(5-Methoxy-1H-indol-2-yl)methyl]methylamine as tool compounds allows researchers to probe the function of neurotransmitter systems and receptor binding dynamics in vitro. Given that 1H-Indol-5-yl methanesulfonate is an analog of 5-hydroxyindole, a class of compounds known to modulate protein kinases, it holds potential as a tool compound for dissecting RTK-mediated signaling pathways that are crucial in cell proliferation and cancer. google.com

Advanced Analytical Methodologies for Research on 1h Indol 5 Yl Methanesulfonate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the identity and structure of 1H-Indol-5-yl methanesulfonate (B1217627). By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy provide detailed information about its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 1H-Indol-5-yl methanesulfonate in solution. Analysis of ¹H and ¹³C spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon resonances. nih.gov

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. For 1H-Indol-5-yl methanesulfonate, the spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl protons of the methanesulfonate group. The protons on the pyrrole (B145914) part of the indole ring (H2 and H3) typically appear as multiplets, while the protons on the benzene (B151609) ring (H4, H6, H7) exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift. ipb.pt The methanesulfonate group contributes a sharp singlet around 3.0-3.3 ppm corresponding to its three methyl protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of 1H-Indol-5-yl methanesulfonate would display nine distinct signals. The eight carbons of the indole core would resonate in the aromatic region (typically 100-140 ppm), while the methyl carbon of the sulfonate ester would appear at a higher field (around 35-40 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.govmdpi.com

2D NMR: To definitively assign these resonances, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the indole ring system. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments, such as confirming the connection between the indole C5 position and the sulfonate group. nih.govipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal spatial proximities between protons, confirming assignments and providing insight into the molecule's conformation. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Indol-5-yl Methanesulfonate

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.1 (broad singlet) | - |

| C2-H | ~7.2 (multiplet) | ~125 |

| C3-H | ~6.5 (multiplet) | ~103 |

| C4-H | ~7.5 (doublet) | ~115 |

| C5 | - | ~145 (quaternary) |

| C6-H | ~7.0 (doublet of doublets) | ~118 |

| C7-H | ~7.4 (doublet) | ~112 |

| C7a | - | ~128 (quaternary) |

| C3a | - | ~131 (quaternary) |

| S-CH₃ | ~3.1 (singlet) | ~37 |

Note: These are estimated values based on data for structurally similar indole derivatives and methanesulfonates. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 1H-Indol-5-yl methanesulfonate and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the confirmation of its elemental formula, C₉H₉NO₃S. nih.gov

Upon ionization, the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. In tandem MS (MS/MS) experiments, this ion is fragmented, and the resulting masses are analyzed. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Key predicted fragmentation pathways for 1H-Indol-5-yl methanesulfonate include:

Cleavage of the O-S bond to lose the methanesulfonyl radical (•SO₂CH₃), resulting in an indol-5-oxide fragment.

Loss of sulfur dioxide (SO₂) from the molecular ion.

Fission of the C-O bond to generate a 1H-indol-5-yl cation and a methanesulfonate anion.

Table 2: Predicted Mass Spectrometry Data for 1H-Indol-5-yl Methanesulfonate

| Parameter | Value | Description |

| Molecular Formula | C₉H₉NO₃S | - |

| Monoisotopic Mass | 211.0303 Da | The exact mass of the molecule with the most abundant isotopes. nih.gov |

| Molecular Ion [M]⁺˙ | m/z 211.03 | The parent ion observed in techniques like EI-MS. |

| Protonated Molecule [M+H]⁺ | m/z 212.04 | The parent ion commonly observed in ESI-MS. |

| Major Fragment Ion | m/z 132.05 | Corresponds to the [C₈H₆NO]⁺ fragment (loss of •SO₂CH₃). |

| Other Fragment Ion | m/z 147.07 | Corresponds to the [C₉H₉NO]⁺ fragment (loss of SO₂). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indol-5-yl methanesulfonate would be characterized by the disappearance of the broad O-H stretching band (around 3300-3400 cm⁻¹) of its precursor, 1H-indol-5-ol, and the appearance of strong new bands associated with the methanesulfonate group. nist.gov Specifically, the key absorptions for the -SO₂-O- group are the asymmetric and symmetric S=O stretches. researchgate.net

Table 3: Key IR Absorption Bands for 1H-Indol-5-yl Methanesulfonate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch (aromatic) | Indole Ring |

| ~1370-1350 | S=O asymmetric stretch | Methanesulfonate |

| ~1180-1160 | S=O symmetric stretch | Methanesulfonate |

| ~1000-960 | S-O stretch | Methanesulfonate |

| ~1600, ~1470 | C=C stretch (aromatic) | Indole Ring |

| ~780 | C-S stretch | Methanesulfonate |

Note: Values are typical ranges and can vary slightly. Data is inferred from spectra of methanesulfonic acid and related indole compounds. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indole ring. Indole and its derivatives typically exhibit two characteristic absorption bands. mdpi.com The more intense band (the B-band) appears at a shorter wavelength, while a broader, more structured band (the L-band) appears at a longer wavelength. The position and intensity of these bands can be influenced by substitution on the ring and the solvent used. This technique is especially useful for quantitative analysis via HPLC, where a specific wavelength can be chosen for detection.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 1H-Indol-5-yl Methanesulfonate in a Polar Solvent (e.g., Ethanol)**

| Absorption Band | Expected λₘₐₓ (nm) | Associated Electronic Transition |

| B-band | ~220 nm | π → π |

| L-band | ~270-280 nm | π → π |

Note: These are characteristic absorption regions for the indole chromophore. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating 1H-Indol-5-yl methanesulfonate from starting materials, by-products, and other impurities. This allows for accurate purity determination and for tracking the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 1H-Indol-5-yl methanesulfonate. A reverse-phase HPLC (RP-HPLC) method is typically developed for compounds of this polarity. sielc.com

Method development involves optimizing several parameters to achieve good resolution between the target compound and any impurities. A typical method would use a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable timeframe. Detection is commonly performed using a UV detector set to a wavelength where the indole chromophore has strong absorbance, such as 270 nm or 280 nm. nih.gov The purity of the sample is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. tdcommons.org

Table 5: Example HPLC Method for Purity Analysis of 1H-Indol-5-yl Methanesulfonate

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and would require validation for specific applications.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of 1H-Indol-5-yl methanesulfonate by GC is generally not feasible. The compound has a relatively high molecular weight and polarity, resulting in low volatility and a high boiling point, which can lead to thermal degradation in the hot GC injection port and column. nih.gov

While GC is not suitable for the primary analysis of the final product, it can be a valuable tool for monitoring the synthesis process for volatile starting materials, solvents, or low-molecular-weight, non-polar by-products. googleapis.com For instance, headspace GC could be used to quantify residual solvents in the final solid product. If analysis of related non-volatile impurities by GC is required, a derivatization step to create a more volatile and thermally stable analogue would be necessary.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions involving the synthesis or modification of "1H-Indol-5-yl methanesulfonate". umich.eduitwreagents.comsigmaaldrich.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product, as well as the appearance of any byproducts. umich.edu

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel or alumina. umich.edu The choice of the mobile phase, or eluent, is critical and is optimized to achieve a clear separation between the starting materials, intermediates, and the final product based on their differing polarities. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the ratio adjusted to obtain the desired separation.

The separation occurs as the mobile phase ascends the TLC plate by capillary action, carrying the components of the spotted mixture at different rates. umich.edu Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and move shorter distances. The progress of the reaction can be visualized by comparing the spots of the reaction mixture over time to the spots of the starting materials and a reference standard of the product. Visualization is often achieved under UV light if the compounds are UV-active, or by using chemical staining agents that react with the compounds to produce colored spots. umich.edu Destructive visualization methods, such as spraying with sulfuric acid and heating, can also be employed to reveal the presence of organic compounds. umich.edu

A typical TLC setup for monitoring a reaction to synthesize "1H-Indol-5-yl methanesulfonate" might involve the parameters listed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v, optimized as needed) |

| Sample Application | Capillary spotting of reaction mixture and reference standards |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm and/or 365 nm), followed by staining (e.g., iodine vapor or a permanganate (B83412) dip) |

The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a product spot with the expected Rf value.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy employed to modify an analyte to enhance its detection and/or separation characteristics. researchgate.netscience.gov For indole-containing compounds like "1H-Indol-5-yl methanesulfonate," derivatization can improve stability, chromatographic behavior, and detection sensitivity, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net

To enhance the detectability of "1H-Indol-5-yl methanesulfonate," especially at low concentrations, derivatizing agents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be utilized. This is particularly useful for detection methods like UV-Vis spectrophotometry or fluorescence spectroscopy.

One common class of reagents for the chromogenic detection of indoles is aldehyde-containing compounds. nih.gov For example, p-dimethylaminocinnamaldehyde (DMACA) reacts with indoles under acidic conditions to form a colored product, allowing for spectrophotometric quantification. nih.govresearchgate.net This reaction is known for its high sensitivity and has been used to differentiate between various indole derivatives. nih.govnih.gov The reaction of DMACA with the indole moiety would produce a distinct color change, with the resulting chromophore having a strong absorbance at a specific wavelength, which can be measured to determine the concentration of the analyte. nih.govresearchgate.net

Another approach is to introduce a fluorescent tag. Dansyl chloride, for instance, reacts with the nitrogen of the indole ring or other reactive functional groups to yield a highly fluorescent derivative, significantly lowering the limit of detection in fluorescence-based assays. nih.gov

| Derivatization Reagent | Target Functionality | Detection Method | Advantages |

| p-Dimethylaminocinnamaldehyde (DMACA) | Indole ring | UV-Vis Spectrophotometry | High sensitivity, rapid reaction nih.govresearchgate.net |

| Dansyl Chloride | Indole N-H | Fluorescence Spectroscopy | Significant enhancement of detection limits nih.gov |

| Phenyl isothiocyanate | Amine groups (if present) | HPLC-UV | Forms UV-active derivatives academicjournals.org |

For derivatization to be effective for quantitative analysis, the reaction conditions must be carefully optimized to ensure the reaction is complete, reproducible, and free from interfering side products. nih.govacs.orgnih.gov Key parameters that require optimization include the reaction time, temperature, pH, and the molar ratio of the derivatization reagent to the analyte. nih.govgoogle.com

For instance, in a derivatization reaction using DMACA, the concentration of the DMACA reagent and the hydrochloric acid used to catalyze the reaction, as well as the reaction time, would be systematically varied to find the conditions that yield the maximum and most stable absorbance of the colored product. researchgate.net Similarly, for HPLC-based methods, the derivatization should produce a single, stable derivative to ensure accurate quantification. acs.org The stability of the resulting derivative is also a critical factor, as it must remain intact throughout the chromatographic separation and detection process. acs.org

A systematic approach to optimization might involve a Design of Experiments (DoE) methodology to efficiently explore the effects of multiple parameters and their interactions. The goal is to develop a robust method with good linearity, precision, and accuracy over the desired concentration range. acs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 1H-Indol-5-yl methanesulfonate-related impurities in pharmaceutical intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method for impurity profiling. For example, reverse-phase HPLC using a C18 column and a gradient mobile phase (e.g., aqueous phosphate buffer and acetonitrile) can separate impurities such as [3-[2-(dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (retention time: 0.3 minutes) and [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (retention time: 0.6 minutes). Quantification should adhere to pharmacopeial limits, where individual unspecified impurities are capped at 0.1% and total impurities at 1.5% .

Q. What synthetic routes are commonly employed for the preparation of 1H-Indol-5-yl methanesulfonate derivatives?

- Methodological Answer : A typical synthesis involves alkylation or substitution reactions on the indole scaffold. For example, 4-methoxy-1H-indole can be reacted with chlorinating agents (e.g., POCl₃) followed by alkylation with benzyl bromides (e.g., 3-chlorobenzylbromide). Subsequent reduction with NaBH₄ yields intermediates like (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol. Purification via flash column chromatography and structural validation using ¹H/¹³C-NMR and HR-ESI-MS ensures product integrity .

Q. How can researchers ensure structural purity during the synthesis of 1H-Indol-5-yl methanesulfonate analogs?

- Methodological Answer : Post-synthesis characterization should include spectroscopic techniques:

- ¹H-NMR : Confirm substituent positions (e.g., methoxy groups at C5, methylsulfonate at C1) and integration ratios.

- ¹³C-NMR : Verify carbon environments, particularly for sulfonate (δ ~40-50 ppm) and indole backbone carbons.

- HR-ESI-MS : Match experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., ±1 ppm tolerance). Flash chromatography with solvents like ethyl acetate/hexane mixtures removes unreacted starting materials .

Advanced Research Questions

Q. How does the substitution pattern on the indole ring influence the inhibitory activity of 1H-Indol-5-yl methanesulfonate derivatives against TEAD proteins?

- Methodological Answer : Substituents at C3 and C5 positions critically modulate TEAD inhibition. For instance, acrylamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C3 enhance binding to the TEAD hydrophobic pocket. Structure-activity relationship (SAR) studies should employ:

- In vitro assays : Measure IC₅₀ values using Hippo-YAP/TAZ signaling pathway models.

- Molecular docking : Simulate interactions between methanesulfonate groups and TEAD’s palmitate-binding site. Contradictory activity data may arise from varying assay conditions (e.g., protein isoforms, cellular context), necessitating cross-validation using orthogonal assays .

Q. What strategies can resolve contradictory data regarding the receptor selectivity of 1H-Indol-5-yl methanesulfonate analogs in 5-HT receptor binding assays?

- Methodological Answer : Discrepancies in receptor selectivity (e.g., 5-HT1B vs. 5-HT1D) may stem from:

- Radioligand choice : Use subtype-selective ligands (e.g., [³H]GR125743 for 5-HT1B).

- Cell line models : Compare binding in transfected HEK293 cells vs. native neuronal membranes.

- Functional assays : Measure cAMP inhibition (5-HT1B/1D) or calcium mobilization (5-HT2A) to confirm agonism/antagonism. Isotopic labeling (e.g., deuterated analogs like Avitriptan-[d8]) can track metabolic stability’s role in observed discrepancies .

Q. How can computational modeling optimize the design of 1H-Indol-5-yl methanesulfonate derivatives for enhanced metabolic stability?

- Methodological Answer :

- In silico ADMET prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., sulfonate ester hydrolysis).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for sulfonate groups to predict susceptibility to enzymatic cleavage.

- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to guide structural modifications (e.g., introducing fluorine at C7 to block oxidation). Validate predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.